Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate
CAS No.: 111627-26-0
Cat. No.: VC20759735
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 111627-26-0 |
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Molecular Formula | C14H19NO4S |
Molecular Weight | 297.37 g/mol |
IUPAC Name | ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate |
Standard InChI | InChI=1S/C14H19NO4S/c1-2-19-14(16)12-8-10-15(11-9-12)20(17,18)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
Standard InChI Key | YQTIWLBULZHLIE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Molecular Formula and Weight
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Molecular Formula: C₁₄H₁₉NO₄S
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Molecular Weight: Approximately 297.37 g/mol
Structural Characteristics
Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate features a piperidine ring substituted with a phenylsulfonyl group and an ethyl ester at the carboxylic acid position. The compound's structure can be represented as follows:
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IUPAC Name: Ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate
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SMILES Notation: CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
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InChI Key: YQTIWLBULZHLIE-UHFFFAOYSA-N
Synthesis Methods
The synthesis of ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine-4-carboxylic acid with benzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom in the piperidine ring attacks the carbonyl carbon of the sulfonyl chloride.
Reaction Scheme
The following steps outline the general synthesis process:
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Reactants:
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Piperidine-4-carboxylic acid
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Benzenesulfonyl chloride
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Triethylamine (as a base)
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Reaction Conditions:
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Solvent: Typically an organic solvent like dichloromethane or acetonitrile.
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Temperature: Room temperature to moderate heating.
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Product Isolation:
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The product is purified using standard techniques such as recrystallization or chromatography.
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Biological Activities
Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate has been evaluated for various biological activities, particularly its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurochemistry and are targets for drugs treating neurodegenerative diseases.
Enzyme Inhibition Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on AChE and BChE, suggesting potential applications in treating conditions like Alzheimer's disease.
Research Findings
The following table summarizes key findings from recent research on ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate:
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